molecular formula C9H13ClN2OS B1522952 1-[(4-aminophenyl)sulfanyl]-N,N-dimethylformamide hydrochloride CAS No. 1251925-33-3

1-[(4-aminophenyl)sulfanyl]-N,N-dimethylformamide hydrochloride

Cat. No.: B1522952
CAS No.: 1251925-33-3
M. Wt: 232.73 g/mol
InChI Key: WMMCDPJCWFYENC-UHFFFAOYSA-N
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Description

1-[(4-Aminophenyl)sulfanyl]-N,N-dimethylformamide hydrochloride is a chemical compound with the molecular formula C9H12N2OS.ClH. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of an aminophenyl group attached to a sulfanyl group, which is further connected to a dimethylformamide moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental conditions.

Preparation Methods

The synthesis of 1-[(4-aminophenyl)sulfanyl]-N,N-dimethylformamide hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 4-aminothiophenol and N,N-dimethylformamide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.

    Reaction Mechanism: The 4-aminothiophenol undergoes nucleophilic substitution with N,N-dimethylformamide, resulting in the formation of the target compound.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure hydrochloride salt.

Industrial production methods may involve scaling up the reaction conditions and optimizing the process to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-[(4-Aminophenyl)sulfanyl]-N,N-dimethylformamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or thiols.

    Substitution: The aminophenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and thiol derivatives.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(4-Aminophenyl)sulfanyl]-N,N-dimethylformamide hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

    Biology: The compound is utilized in biochemical assays and studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(4-aminophenyl)sulfanyl]-N,N-dimethylformamide hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The aminophenyl group can form hydrogen bonds and electrostatic interactions with target proteins, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

1-[(4-Aminophenyl)sulfanyl]-N,N-dimethylformamide hydrochloride can be compared with similar compounds such as:

    4-Aminothiophenol: Lacks the dimethylformamide moiety, resulting in different chemical properties and reactivity.

    N,N-Dimethylformamide: Does not contain the aminophenyl and sulfanyl groups, leading to different applications and biological activities.

    4-Aminophenyl sulfide: Similar structure but lacks the formamide group, affecting its solubility and stability.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in the individual components.

Properties

IUPAC Name

S-(4-aminophenyl) N,N-dimethylcarbamothioate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS.ClH/c1-11(2)9(12)13-8-5-3-7(10)4-6-8;/h3-6H,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMMCDPJCWFYENC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)SC1=CC=C(C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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